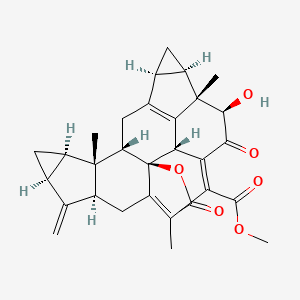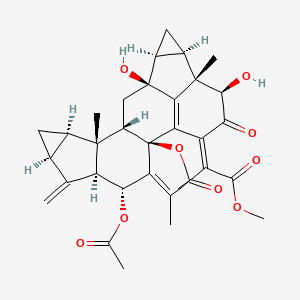![molecular formula C19H27Cl2N3O B593616 1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine CAS No. 41805-63-4](/img/structure/B593616.png)
1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine
Vue d'ensemble
Description
- Unlike its related compound, AH 7921 , AH 8507 is ineffective as an analgesic in mice, as demonstrated by both the phenylquinone and hot plate tests (ED50s > 100 mg/kg for both tests) .
- This compound is primarily used for research and forensic applications .
AH 8507: (CAS 41805-63-4) is an analytical reference standard categorized as an opioid.
Applications De Recherche Scientifique
- AH 8507’s applications span several scientific fields:
Chemistry: Potential use as a reference standard in analytical chemistry.
Biology: Investigating its interactions with receptors and cellular pathways.
Medicine: Studying its pharmacological effects and potential therapeutic applications.
Industry: Possible applications in drug development or forensic toxicology.
Mécanisme D'action
- The precise mechanism by which AH 8507 exerts its effects remains unclear.
- Further research is needed to identify its molecular targets and pathways involved.
Analyse Biochimique
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on the effects of varying dosages of 1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine in animal models are ongoing. Early results suggest that there may be threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are currently being studied. Preliminary findings suggest it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Research into how this compound is transported and distributed within cells and tissues is ongoing. Early studies suggest it may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is hypothesized that specific targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Méthodes De Préparation
- Unfortunately, specific synthetic routes and industrial production methods for AH 8507 are not readily available in the literature. Further investigation may be required to uncover these details.
Analyse Des Réactions Chimiques
- AH 8507 likely undergoes various chemical reactions, but precise information on its reactivity and common reagents is limited.
- Without specific data, we cannot provide a comprehensive analysis of its reactions or major products formed.
Comparaison Avec Des Composés Similaires
- AH 8507’s uniqueness lies in its lack of analgesic activity compared to AH 7921.
- Similar compounds may include AH 7921 itself, along with other structurally related opioids.
Propriétés
IUPAC Name |
3,4-dichloro-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27Cl2N3O/c1-23-9-11-24(12-10-23)19(7-3-2-4-8-19)14-22-18(25)15-5-6-16(20)17(21)13-15/h5-6,13H,2-4,7-12,14H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVJZGXJJBBWIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342407 | |
| Record name | 3,4-Dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41805-63-4 | |
| Record name | 3,4-Dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[4-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B593534.png)










